2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that contains both imidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the heterocyclic rings.
Scientific Research Applications
2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Synthetic Biology: It is used in the development of artificially expanded genetic information systems (AEGIS), where it serves as a component of an expanded DNA alphabet.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to its fused ring structure, combining the properties of both imidazole and triazine. This dual nature enhances its versatility and potential for diverse applications in science and industry.
Properties
Molecular Formula |
C5H9N5O |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H9N5O/c6-5-8-4(11)3-7-1-2-10(3)9-5/h1-3,5,7,9H,6H2,(H,8,11) |
InChI Key |
ADBBQBMYNJHPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(N1)C(=O)NC(N2)N |
Origin of Product |
United States |
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